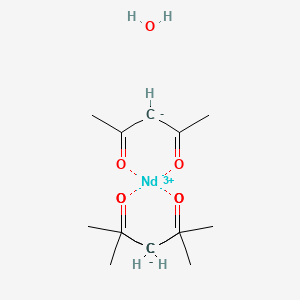

Neodymium(3+);pentane-2,4-dione;hydrate

Description

Contextualizing Neodymium(III) Coordination Chemistry

The large size of the Nd³⁺ ion leads to flexible coordination geometries, often resulting in structures like the tricapped trigonal prism and the capped square antiprism for nine-coordinate complexes. nih.govrsc.org The f-orbitals of neodymium are well-shielded and participate minimally in bonding, which means that the ligand field has a smaller effect on the electronic structure compared to d-block elements. However, the coordination environment significantly influences the spectroscopic and magnetic properties of neodymium complexes. rsc.org These properties are of great interest for applications in areas such as luminescent materials and catalysis. tandfonline.comalfachemic.com

Neodymium(III) complexes are often studied in solution, where the coordination environment can be dynamic and influenced by the solvent. wikipedia.org Techniques like optical spectroscopy are crucial for understanding the structure and speciation of these complexes in solution. rsc.org

Significance of Beta-Diketonate Ligands in Lanthanide Complexation

Beta-diketonate ligands, such as acetylacetonate (B107027) (the anion of pentane-2,4-dione), are highly effective for complexing lanthanide ions. researchgate.net This is due to several key features:

Chelation: As bidentate ligands, they form stable six-membered chelate rings with the metal ion. researchgate.net

Charge Neutralization: The anionic nature of the deprotonated ligand helps to neutralize the +3 charge of the lanthanide ion, leading to neutral complexes that are often soluble in organic solvents.

"Antenna Effect": Beta-diketonate ligands can absorb UV radiation and efficiently transfer this energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. alfachemic.comresearchgate.net This process, known as the antenna effect, is fundamental to the application of lanthanide complexes in luminescent materials. alfachemic.com

Steric Tuning: The properties of the β-diketonate ligand can be modified by changing the substituents on the diketone backbone, allowing for the fine-tuning of the resulting complex's solubility, volatility, and luminescent properties. tandfonline.com

The keto-enol tautomerism of β-diketones is a key aspect of their coordination chemistry. researchgate.net The enolate form is the one that coordinates to the metal ion.

Overview of Neodymium(III) Pentane-2,4-dione Hydrate (B1144303) as a Model System

Neodymium(III) pentane-2,4-dione hydrate, with the general formula Nd(C₅H₇O₂)₃·xH₂O, serves as an excellent model system for studying lanthanide coordination chemistry. wikipedia.orgsigmaaldrich.com The dihydrate, Nd(O₂C₅H₇)₃(H₂O)₂, has been structurally characterized by X-ray crystallography. wikipedia.org These studies provide precise information about bond lengths, coordination numbers, and molecular geometry.

The presence of water molecules in the coordination sphere is a common feature of lanthanide acetylacetonate complexes. wikipedia.orgnih.gov These coordinated water molecules can often be replaced by other neutral donor ligands, providing a route to synthesize a wide variety of derivative complexes. rsc.org The study of these hydrated complexes is crucial for understanding the hydrolytic stability of lanthanide compounds. nih.gov

The thermal properties of neodymium(III) acetylacetonate hydrate are also of interest. Upon heating, these hydrated complexes can lose water and, in some cases, undergo further reactions to form oxo-clusters. wikipedia.org This behavior highlights the reactivity of the coordinated water molecules.

Interactive Data Table: Properties of Neodymium(III) Acetylacetonate Hydrate

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₅NdO₈ | wikipedia.org |

| Molar Mass | 477.599 g·mol⁻¹ | wikipedia.org |

| Appearance | White powder | wikipedia.org |

| Melting Point | 150 °C (302 °F; 423 K) | wikipedia.org |

| CAS Number | 64438-52-4 (dihydrate) | wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

64438-52-4 |

|---|---|

Molecular Formula |

C15H23NdO7 |

Molecular Weight |

459.58 g/mol |

IUPAC Name |

neodymium(3+);pentane-2,4-dione;hydrate |

InChI |

InChI=1S/3C5H7O2.Nd.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |

InChI Key |

KGFMEEYTPFZYET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Nd+3] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Neodymium Iii Pentane 2,4 Dione Hydrate

Precursor-Based Synthesis Routes

Precursor-based methods provide direct and often efficient pathways to synthesize neodymium(III) pentane-2,4-dione hydrate (B1144303). These routes typically involve the reaction of a neodymium-containing precursor with the β-diketone ligand, pentane-2,4-dione (also known as acetylacetone).

Reactions Involving Neodymium Alkoxides

A common and effective method for the preparation of neodymium(III) pentane-2,4-dionate involves the reaction of a neodymium alkoxide with acetylacetone (B45752). wikipedia.org This reaction proceeds via a ligand exchange mechanism, where the alkoxide groups are replaced by the acetylacetonate (B107027) ligands. The general reaction can be represented as:

Nd(OR)₃ + 3 C₅H₈O₂ → Nd(C₅H₇O₂)₃ + 3 ROH

The choice of the alkoxide group (R) can influence the reaction kinetics and the purity of the final product. The reaction is typically carried out in a suitable organic solvent. The resulting neodymium(III) acetylacetonate can then be hydrated to form the desired product.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative route for the synthesis of rare-earth metal acetylacetonates (B15086760), including the neodymium complex. wikipedia.org This technique involves the electrolysis of a solution containing a neodymium salt and acetylacetone. The neodymium metal can act as a sacrificial anode, which is oxidized in the presence of acetylacetone to form the neodymium(III) acetylacetonate complex. This method can provide high-purity products and offers control over the reaction rate through the applied current or potential.

Solution-Phase Synthesis Techniques

Solution-phase synthesis techniques are versatile methods that allow for the formation of neodymium(III) pentane-2,4-dione hydrate within a liquid medium. These approaches are particularly useful for integrating the complex into larger material structures or for controlling the morphology of the resulting product.

Sol-Gel Methodologies for Material Integration

The sol-gel process is a widely used technique for the synthesis of materials with controlled structures and compositions. udel.eduresearchgate.net In this method, neodymium(III) acetylacetonate hydrate can be used as a precursor. udel.edu The process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," which is a continuous solid network with entrapped liquid.

For instance, neodymium-doped titania (TiO₂) nanostructured thin films have been prepared using the sol-gel technique with neodymium(III) acetylacetonate hydrate as the neodymium precursor. udel.edu The process typically involves dissolving the neodymium precursor in an alcohol, followed by the addition of a titanium precursor like titanium tetrachloride. udel.edu The resulting solution undergoes hydrolysis and condensation to form a gel, which can then be deposited as a thin film and annealed to produce the final crystalline material. udel.edu The sol-gel method offers excellent control over the stoichiometry and homogeneity of the final product. mdpi.com

Template-Directed Synthesis Strategies for Related Neodymium(III) Complexes

Template-directed synthesis is a sophisticated strategy that utilizes a molecular template to guide the formation of a specific product with a desired structure. nih.gov This approach is particularly valuable for the synthesis of complex architectures like macrocycles and interlocked molecules. nih.gov While specific examples for the direct template synthesis of neodymium(III) pentane-2,4-dione hydrate are not extensively detailed, the principles are applicable to the synthesis of related neodymium(III) complexes. researchgate.net

In the context of coordination chemistry, a metal ion can act as a template, directing the assembly of ligands around it to form a specific complex. For instance, the synthesis of praseodymium(III) and neodymium(III) complexes with a heptadentate ligand has been achieved through a one-pot reaction where the metal ion directs the Schiff base condensation of the ligand precursors. researchgate.net This demonstrates the potential of using neodymium(III) as a template to synthesize complex coordination compounds.

Controlled Synthesis of Hydrated Forms

The degree of hydration in lanthanide acetylacetonate complexes can significantly influence their properties. The dihydrate of neodymium(III) acetylacetonate, Nd(C₅H₇O₂)₃(H₂O)₂, is a well-characterized species. wikipedia.org The controlled synthesis of specific hydrated forms is crucial for obtaining materials with reproducible characteristics.

The number of water molecules coordinated to the central metal ion can often be controlled by the reaction and crystallization conditions, such as the solvent composition and humidity. For other lanthanide β-diketonate complexes, it has been shown that the number of coordinated water molecules can vary. mdpi.com While specific methodologies for the selective synthesis of different hydrates of neodymium(III) pentane-2,4-dione are not extensively documented in the provided search results, the general principle of controlling hydration through careful manipulation of the reaction environment is a key aspect of synthesizing these compounds. Upon heating under vacuum, other dihydrated lanthanide trisacetylacetonates have been observed to convert to oxo-clusters, which suggests that the anhydrous form of Nd(O₂C₅H₇O₂)₃ may not be readily isolable. wikipedia.org

Table of Research Findings:

| Synthesis Method | Precursors | Key Findings | Reference |

| Alkoxide Reaction | Neodymium alkoxide, Acetylacetone | An established method for preparing neodymium(III) acetylacetonate. | wikipedia.org |

| Electrochemical Synthesis | Neodymium metal, Acetylacetone | Provides a high-purity alternative to chemical synthesis. | wikipedia.org |

| Sol-Gel | Neodymium(III) acetylacetonate hydrate, Titanium tetrachloride, Ethanol (B145695) | Successful integration of neodymium into TiO₂ thin films, demonstrating the utility of the neodymium complex as a precursor. | udel.edu |

| Template-Directed Synthesis | Neodymium(III) salt, Ligand precursors | Neodymium(III) can act as a template to direct the formation of complex coordination compounds. | researchgate.net |

| Hydrated Form Synthesis | Neodymium(III) acetylacetonate | The dihydrate form, Nd(C₅H₇O₂)₃(H₂O)₂, is a stable and well-characterized compound. | wikipedia.org |

Influence of Hydration State on Synthesis Outcomes

The synthesis of neodymium(III) pentane-2,4-dione hydrate, formally known as tris(acetylacetonato)neodymium(III) hydrate, is highly sensitive to the amount of water present in the reaction medium. The most commonly isolated and structurally characterized form is the dihydrate, Nd(C₅H₇O₂)₃(H₂O)₂. wikipedia.org This suggests that the coordination sphere of the neodymium ion has a strong affinity for water molecules, even in the presence of the chelating acetylacetonate ligands.

The typical synthesis involves the reaction of a neodymium(III) salt, such as neodymium(III) chloride or nitrate (B79036), with acetylacetone (Hacac) in a suitable solvent. The pH of the solution is a critical parameter, and a base is often added to deprotonate the acetylacetone, facilitating its coordination to the Nd³⁺ ion. magritek.com The water for hydration can originate from the hydrated neodymium salt precursor or the solvent itself.

Research indicates that the degree of hydration in the final product is not merely incidental but is a defining characteristic of the stable complex. Attempts to synthesize the anhydrous form, Nd(acac)₃, often lead to challenges. Upon heating the dihydrate under vacuum with the intention of removing the coordinated water molecules, the complex tends to convert into oxo-clusters, specifically M₄O(C₅H₇O₂)₁₀ (where M is a lanthanide). wikipedia.org This outcome strongly suggests that the anhydrous tris(acetylacetonato)neodymium(III) may not be a stable, isolable species under typical conditions.

The solvent system plays a crucial role in determining the hydration state and the crystalline nature of the product. The use of mixed solvents, such as ethanol-water mixtures, allows for the controlled precipitation of the hydrated complex. acs.org The solubility of the complex and the coordination strength of the solvent molecules compete with water for sites in the primary coordination sphere of the neodymium ion. The general observation in lanthanide coordination chemistry is that water is a strong coordinating ligand for the hard lanthanide cations and its presence during crystallization can be difficult to avoid and highly influential on the final product.

A comparative analysis of synthetic conditions and their outcomes is presented in the table below.

| Neodymium(III) Precursor | Solvent System | Key Reaction Conditions | Primary Product | Structural Notes |

|---|---|---|---|---|

| Neodymium(III) chloride hydrate | Aqueous ammonia/ethanol | Reaction with acetylacetone, pH adjustment with ammonia. | Nd(acac)₃·nH₂O | The degree of hydration (n) can vary, but the dihydrate is common. |

| Neodymium(III) nitrate hexahydrate | Methanol (B129727)/Water | Controlled addition of acetylacetone and base. | Nd(acac)₃·2H₂O | Crystalline dihydrate can be isolated. |

| Neodymium(III) alkoxide | Anhydrous organic solvent (e.g., benzene) | Reaction with acetylacetone. wikipedia.org | Presumed Nd(acac)₃ (often not isolated as such) | Often used in situ for further reactions due to the instability of the anhydrous form. |

| Neodymium metal | Acetylacetone | Electrolysis. wikipedia.org | Nd(acac)₃ | Anhydrous product is claimed but may be highly reactive. |

Formation of Heterometallic Acetylacetonate Complexes

Building upon the synthesis of the monometallic neodymium(III) acetylacetonate hydrate, the formation of heterometallic complexes introduces a second, different metal center into the molecular structure. These complexes are of interest for their potential applications in catalysis, materials science, and as precursors for mixed-metal oxides.

A common strategy for the synthesis of heterometallic acetylacetonate complexes involves the reaction of a pre-formed metal acetylacetonate complex with a salt of a second metal, or the co-reaction of the respective metal precursors with the β-diketone ligand. The choice of the second metal and the stoichiometry of the reactants are critical in directing the assembly of the desired heterometallic structure.

One notable example is the synthesis of a neodymium-nickel heterometallic complex, NdNi(acac)₅·6H₂O. This compound was synthesized to serve as a precursor for nickel-neodymium-containing complex oxide materials. Its formation involves the co-precipitation of the neodymium and nickel ions in the presence of acetylacetone. Characterization data, including IR spectroscopy and X-ray powder diffraction, confirmed the formation of a new single-phase heterometallic compound, which was found to be more thermally stable than the individual monometallic acetylacetonates of nickel(II) and neodymium(III).

Another area of investigation is the formation of heterometallic complexes involving neodymium and zinc. For instance, Zn-Nd heterometallic complexes based on an unsaturated β-diketonate ligand have been synthesized and studied. vnu.edu.ua Spectroscopic analysis of these complexes showed significant shifts in the π-π* transition bands of the ligand compared to the monometallic precursors, indicating the formation of a heterocoordinated species. vnu.edu.ua

The mechanistic aspects of the formation of these heterometallic complexes are often complex and can involve a series of equilibria in solution. The formation can proceed through the initial formation of a monometallic complex which then acts as a ligand towards the second metal ion. Alternatively, a self-assembly process can occur where both metal ions and the ligands arrange to form the most thermodynamically stable heterometallic structure. The nature of the bridging between the metal centers is a key feature of these complexes, which can occur through the oxygen atoms of the acetylacetonate ligands.

The table below summarizes key findings from studies on heterometallic neodymium acetylacetonate complexes.

| Heterometallic System | Synthetic Approach | Characterization Highlights | Mechanistic Insights/Key Findings |

|---|---|---|---|

| Nd-Ni | Co-precipitation of Nd(III) and Ni(II) salts with acetylacetone. | Formation of NdNi(acac)₅·6H₂O confirmed by IR and XRD. Higher thermal stability than monometallic precursors. | The heterocomplex acts as a single-source precursor for mixed-metal oxides. |

| Nd-Zn | Reaction of Nd(III) and Zn(II) precursors with an unsaturated β-diketonate ligand. vnu.edu.ua | Significant shifts in ligand-based UV-Vis absorption bands upon formation of the heterometallic complex. vnu.edu.ua | The changes in electronic spectra suggest a strong interaction and coordination between both metal centers and the ligand. vnu.edu.ua |

| Nd-Eu/Gd/Tb | Synthesis using bis-β-diketone ligands with an azobenzene (B91143) bridge. acs.org | Formation of triple-stranded dinuclear helicates [Ln₂L₃(DMSO)₄]. acs.org | The ligand design dictates the formation of a dinuclear structure. acs.org |

Advanced Structural Elucidation of Neodymium Iii Pentane 2,4 Dione Hydrate Complexes

Solid-State Structural Characterization

The definitive understanding of a coordination complex's three-dimensional arrangement is achieved through solid-state structural analysis, with X-ray crystallography being the paramount technique. For Neodymium(III) pentane-2,4-dione, it is the hydrated form that has been successfully characterized, providing crucial insights into its molecular and supramolecular structure.

X-ray Crystallography of Neodymium(III) Acetylacetonate (B107027) Dihydrate

The crystallographic data from this study provides the fundamental framework for understanding the precise arrangement of atoms in the crystal lattice.

Crystallographic Data for Neodymium(III) Acetylacetonate Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₅NdO₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.24 |

| b (Å) | 22.20 |

| c (Å) | 8.44 |

| β (°) | 100.5 |

| Z | 4 |

Data sourced from Aslanov et al., 1971.

Investigation of Coordination Environments and Geometry

The neodymium(III) ion in [Nd(acac)₃(H₂O)₂] is eight-coordinate. researchgate.net The coordination sphere is comprised of six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the coordinated water molecules. The acetylacetonate anion, derived from the deprotonation of pentane-2,4-dione, acts as a bidentate ligand, binding to the neodymium ion through both of its oxygen atoms to form a six-membered chelate ring. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the intramolecular forces that define the individual complex, intermolecular interactions are crucial in dictating the packing of molecules within the crystal lattice. In hydrated metal complexes, hydrogen bonding plays a pivotal role. In the crystal structure of [Nd(acac)₃(H₂O)₂], the coordinated water molecules are key participants in forming hydrogen bonds. These interactions link adjacent complex molecules, creating a three-dimensional supramolecular network.

In the related trihydrate of yttrium acetylacetonate, the third water molecule, which is not directly coordinated to the metal ion, participates in a chain of hydrogen bonds that connects pairs of molecules. researchgate.net While the neodymium complex is a dihydrate, similar hydrogen bonding involving the coordinated water molecules and the oxygen atoms of the acetylacetonate ligands of neighboring molecules is expected to be a dominant feature of its crystal packing. These non-covalent interactions are fundamental to the stability and physical properties of the crystalline solid.

Solution-State Structural Analysis

The structure of coordination complexes in solution can differ significantly from their solid-state counterparts due to the dynamic nature of the solution environment. For paramagnetic complexes like those of neodymium(III), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing their solution-state structure and dynamics.

Dynamic Solution Structures of Neodymium(III) Acetylacetonate Complexes

In solution, Neodymium(III) acetylacetonate complexes are subject to dynamic processes, including solvent coordination and ligand exchange. The paramagnetic nature of the Nd³⁺ ion (with a 4f³ electron configuration) leads to significant shifts in the NMR spectra of the ligands, known as lanthanide-induced shifts (LIS). nih.govillinois.edu These shifts can be divided into two components: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the paramagnetic metal ion. illinois.edu

The analysis of these induced shifts provides valuable information about the geometry of the complex in solution. nih.gov For instance, the pseudocontact shift has a strong dependence on the distance and angle between the paramagnetic center and the nucleus being observed, allowing for the mapping of the ligand's position relative to the neodymium ion. illinois.edu Studies on related neodymium(III) β-diketonate complexes in various non-aqueous solutions have shown that the coordination environment around the neodymium ion can change, often involving the coordination of solvent molecules. nih.gov This highlights the dynamic nature of the complex's structure in different solvent environments.

Ligand Exchange Dynamics

For example, the kinetics of ligand exchange in vanadium(III) β-diketonate complexes have been investigated. cdnsciencepub.com These studies revealed a mechanism that likely involves a "dangling ligand" intermediate, where one of the chelate rings opens, allowing for the incoming ligand to coordinate before the original ligand fully dissociates. cdnsciencepub.com The rate of these reactions can be influenced by factors such as the nature of the solvent and the presence of acidic or basic species. cdnsciencepub.com It is plausible that Neodymium(III) acetylacetonate undergoes similar ligand exchange processes in solution, with the coordinated water molecules also potentially participating in exchange with bulk solvent molecules.

Spectroscopic Characterization and Electronic Structure Probing of Neodymium Iii Pentane 2,4 Dione Hydrate

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared spectroscopy is a powerful tool for elucidating the coordination environment of the neodymium ion by probing the vibrational modes of the pentane-2,4-dionate (acac) ligands and the associated water molecules.

The infrared spectrum of neodymium(III) pentane-2,4-dione hydrate (B1144303) exhibits characteristic absorption bands corresponding to the vibrations of the acetylacetonate (B107027) ligand and the neodymium-oxygen bonds. The chelation of the ligand to the Nd(III) ion leads to significant shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.

The strong bands observed in the 1500-1600 cm⁻¹ region are typically assigned to the C=C and C=O stretching vibrations. mdpi.com The metal-oxygen (Nd-O) stretching vibrations are found at lower frequencies, generally in the 400-700 cm⁻¹ range. mdpi.com These bands provide direct evidence of the coordination of the pentane-2,4-dionate ligand to the neodymium ion.

Table 1: Key Infrared Vibrational Frequencies for Neodymium(III) Pentane-2,4-dione Hydrate

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretching | ~1590 |

| C=C Stretching | ~1520 |

Note: The exact frequencies can vary depending on the specific hydration state and measurement conditions.

The presence of water of hydration in the complex is confirmed by characteristic bands in the IR spectrum. A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the coordinated water molecules. The bending vibration of the water molecules (H-O-H) typically appears as a sharper peak around 1600-1640 cm⁻¹. The presence of these bands confirms that water molecules are an integral part of the coordination sphere of the neodymium ion in the hydrated form of the complex.

Electronic Absorption Spectroscopy: UV-Visible Investigations

UV-Visible spectroscopy provides valuable information about the electronic transitions within the complex, which can be categorized into ligand-centered transitions and the characteristic f-f transitions of the Nd(III) ion.

The electronic spectrum of neodymium(III) pentane-2,4-dione hydrate is dominated by intense absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the acetylacetonate ligand. rsc.org These transitions are typically very broad.

In contrast, the transitions involving the 4f electrons of the Nd(III) ion appear as very sharp, line-like bands in the visible and near-infrared regions of the spectrum. libretexts.org These f-f transitions are Laporte-forbidden, resulting in low molar absorptivities. libretexts.org The positions of these bands are relatively insensitive to the ligand environment due to the effective shielding of the 4f orbitals by the outer 5s and 5p electrons. libretexts.org However, certain transitions, known as hypersensitive transitions, show a significant dependence on the coordination environment. For Nd(III), the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition, often observed around 580 nm, is particularly sensitive to changes in the ligand field. scispace.com

Table 2: Prominent f-f Transitions in Neodymium(III) Pentane-2,4-dione Hydrate

| Transition from ⁴I₉/₂ to Excited State | Approximate Wavelength (nm) |

|---|---|

| ⁴F₅/₂, ²H₉/₂ | ~800 |

| ⁴S₃/₂, ⁴F₇/₂ | ~740 |

| ⁴G₅/₂, ²G₇/₂ | ~580 |

| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | ~520 |

| ²G₉/₂, ²D₃/₂, ²K₁₅/₂ | ~510 |

| ²P₁/₂, ²D₅/₂ | ~430 |

| ²L₁₅/₂ | ~355 |

Note: The exact wavelengths and assignments can vary slightly based on the solvent and specific structure of the complex.

The nephelauxetic effect, meaning "cloud-expanding," describes the decrease in the interelectronic repulsion (Racah parameter) between the f-electrons upon complex formation compared to the free Nd(III) ion. wikipedia.org This effect is a measure of the covalency of the metal-ligand bond. wikipedia.org A smaller nephelauxetic ratio (β), defined as the ratio of the Racah parameter in the complex to that in the free ion, indicates a greater degree of covalent character in the bond. wikipedia.org The value of β can be calculated by comparing the positions of the f-f transitions in the complex with those of the free aquated Nd(III) ion. The observed shifts in the absorption bands to lower energies upon complexation are a direct consequence of the nephelauxetic effect. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

NMR spectroscopy of neodymium(III) pentane-2,4-dione hydrate is challenging due to the paramagnetic nature of the Nd(III) ion. The unpaired electrons in the Nd(III) ion cause significant shifts and broadening of the NMR signals. magritek.com

The ¹H NMR spectrum of a diamagnetic analogue, such as the La(III) or Lu(III) complex, would show sharp signals for the methyl protons and the methine proton of the acetylacetonate ligand. However, in the neodymium complex, these signals are paramagnetically shifted and often broadened. nih.gov The magnitude and direction of the paramagnetic shift depend on both the contact (through-bond) and pseudocontact (through-space) interactions between the unpaired electrons and the nucleus. acs.org

Similarly, the ¹³C NMR spectrum is also affected by the paramagnetic center. The signals for the methyl, methine, and carbonyl carbons of the ligand experience significant shifts. pressbooks.pub Despite the challenges, the analysis of these paramagnetic NMR spectra can provide detailed information about the structure and bonding in solution. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Neodymium(3+);pentane-2,4-dione;hydrate |

| Neodymium(III) pentane-2,4-dionate hydrate |

| Nd(C₅HⲇO₂)₃(H₂O)₂ |

| La(III) complex |

Probing Ligand Environment and Symmetry

The environment surrounding the central Neodymium(III) ion in its complex with pentane-2,4-dione (acetylacetonate, acac) and water molecules is crucial in defining its spectroscopic and photophysical properties. The dihydrate form, specifically tris(acetylacetonato)diaquaneodymium(III), [Nd(acac)₃(H₂O)₂], has been structurally characterized using X-ray crystallography. wikipedia.org This analysis provides a definitive picture of the coordination sphere.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool to probe the metal-ligand binding mode. nih.gov By comparing the spectra of the complex to that of the free ligand, shifts in vibrational frequencies, particularly those of the C=O and C=C bonds within the acetylacetonate ligand, confirm coordination to the Nd³⁺ ion.

Luminescence and Photophysical Characterization

The luminescence of Neodymium(III) pentane-2,4-dione hydrate is characterized by its distinct near-infrared emission, which arises from the inner-shell 4f-4f electronic transitions of the Nd³⁺ ion.

Near-Infrared (NIR) Emission Properties

Neodymium(III) complexes are well-known for their characteristic emissions in the near-infrared (NIR) region of the electromagnetic spectrum. nih.gov The primary emission for Nd³⁺ complexes, including the pentane-2,4-dione hydrate, originates from the ⁴F₃/₂ → ⁴I J (where J = 9/2, 11/2, 13/2) transitions. The most intense of these is typically the ⁴F₃/₂ → ⁴I₁₁/₂ transition, occurring around 1060 nm. nih.govnih.gov For instance, a related neodymium complex exhibits a dominant emission peak at 1066 nm. nih.gov Another study reports a strong emission line at 1076 nm upon excitation at 357 nm. nih.gov The efficiency of this NIR luminescence can be influenced by the surrounding environment, such as the polarity of the solvent in which the complex is dissolved. rsc.org

Excitation and Emission Spectra of Neodymium(III) f-f Transitions

The f-f transitions of the Nd³⁺ ion are Laporte-forbidden, resulting in characteristically sharp but weak absorption and emission bands. acs.orgresearchgate.net The excitation and emission spectra provide a detailed map of the electronic energy levels.

High-resolution optical spectroscopy can resolve the crystal field splitting of the electronic states. researchgate.netchemrxiv.org The emission spectrum is dominated by transitions from the excited ⁴F₃/₂ state to the lower-lying ⁴I J multiplets. The most prominent emission bands correspond to the following transitions:

⁴F₃/₂ → ⁴I₉/₂ (~880 nm)

⁴F₃/₂ → ⁴I₁₁/₂ (~1060 nm)

⁴F₃/₂ → ⁴I₁₃/₂ (~1340 nm)

The excitation spectrum, monitored at one of the characteristic emission wavelengths, reveals the absorption bands responsible for populating the emissive ⁴F₃/₂ state. These include several f-f transitions from the ⁴I₉/₂ ground state to various excited states, with a particularly notable "hypersensitive" transition to the ⁴G₅/₂, ²G₇/₂ levels around 580 nm. aip.org

Sensitization Mechanisms and Antenna Effects

The inherently low absorption cross-sections of the Nd³⁺ ion's f-f transitions can be overcome through a process known as sensitization or the "antenna effect." In this mechanism, the organic ligand, pentane-2,4-dione, acts as an antenna. It absorbs incident light (typically in the UV region) much more efficiently than the metal ion, promoting the ligand to an excited singlet state. rsc.org

This is followed by a series of steps:

Intersystem Crossing (ISC): The ligand transitions from its excited singlet state to a lower-energy triplet state.

Energy Transfer (ET): The energy is transferred non-radiatively from the ligand's triplet state to a resonant excited state of the Nd³⁺ ion. rsc.org

Lanthanide Emission: The excited Nd³⁺ ion then relaxes by emitting a photon in the NIR region.

The efficiency of this process is highly dependent on the energy matching between the ligand's triplet state and the accepting energy level of the Nd³⁺ ion. researchgate.net The use of ancillary chelating ligands in other neodymium complexes has been shown to greatly enhance luminescence through this efficient energy transfer mechanism. rsc.org

Judd-Ofelt Parameters and Radiative Properties

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f transitions in lanthanide spectra. mdpi.comaip.org From the absorption spectrum, a set of three phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆) can be derived. These parameters are sensitive to the ligand environment and the nature of the metal-ligand bond. mdpi.com

Ω₂: Highly sensitive to the asymmetry of the coordination environment and the degree of covalency in the metal-ligand bond. mdpi.com

Ω₄ and Ω₆: Related to the bulk properties and rigidity of the host matrix. nih.gov

Once determined, these parameters allow for the calculation of key radiative properties for the excited states of the Nd³⁺ ion, including:

Radiative transition probabilities (A_rad): The rate at which an ion in an excited state will decay via photon emission.

Fluorescence branching ratios (β): The relative intensity of emission from a given excited state to various lower states.

Radiative lifetime (τ_rad): The theoretical lifetime of an excited state if all decay processes were radiative.

For example, a Judd-Ofelt analysis on a visible-light-sensitized neodymium complex yielded parameters of Ω₂ = 33.72 × 10⁻²⁰ cm², Ω₄ = 11.52 × 10⁻²⁰ cm², and Ω₆ = 6.81 × 10⁻²⁰ cm², which were then used to estimate a radiative lifetime of 506 μs and a stimulated emission cross-section of 3.02 × 10⁻²⁰ cm² for the ⁴F₃/₂ → ⁴I₁₁/₂ transition. researchgate.net

Table 1: Example Judd-Ofelt Parameters for a Nd(III) Complex This table is based on data for a related Nd(III) complex to illustrate the application of the theory.

| Parameter | Value (× 10⁻²⁰ cm²) |

| Ω₂ | 33.72 |

| Ω₄ | 11.52 |

| Ω₆ | 6.81 |

| Data sourced from a study on Nd(TTA)₃Dpbt. researchgate.net |

Environmental Effects on f-f Transitions

The f-f transitions of the Nd³⁺ ion are sensitive to the chemical environment, a phenomenon that provides valuable information about the complex's structure in different media. nih.govacs.org Certain transitions, termed "hypersensitive," exhibit significant changes in intensity and shape in response to subtle alterations in the coordination sphere. aip.org The ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition of Nd³⁺ is a classic example of a hypersensitive transition. aip.org

The observed changes in the spectra are influenced by several factors:

Solvent Polarity: The polarity of the solvent can affect the coordination of solvent molecules, altering the local symmetry and influencing the intensity of NIR luminescence. rsc.org

Covalency: An increase in the covalent character of the bond between the neodymium ion and the coordinating ligands can lead to an increase in the intensity of hypersensitive transitions. aip.org

Vibronic Coupling: The coupling of electronic transitions with molecular vibrations can also contribute to the intensity of these forbidden transitions. aip.org

Non-radiative Relaxation: The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules or solvents like methanol (B129727), can quench the luminescence by providing non-radiative decay pathways. rsc.org Conversely, creating a more rigid structure can suppress this solvent-induced quenching and significantly increase the luminescence lifetime. nih.gov

Any modification in the chemical environment around the Nd³⁺ ion results in a discernible change in the absorption and emission spectra, making these spectroscopic features a sensitive probe of the complex's structure and interactions. nih.gov

Theoretical and Computational Chemistry Approaches for Neodymium Iii Pentane 2,4 Dione Hydrate Systems

Electronic Structure Calculations

The foundation for understanding the properties of Neodymium(III) pentane-2,4-dione hydrate (B1144303) lies in the accurate calculation of its electronic structure. The partially filled 4f orbitals of the Neodymium(III) ion are subject to the electrostatic field created by the surrounding pentane-2,4-dione and water ligands, leading to a splitting of the ion's energy levels.

Ab Initio Crystal Field Analysis

Ab initio (from first principles) crystal field theory (CFT) offers a sophisticated method to describe the electronic structure of lanthanide complexes. unipd.itresearchgate.net Unlike traditional CFT, which relies on parameters fitted to experimental data, the ab initio approach computes the crystal field parameters directly from the quantum mechanical wave function of the molecule. researchgate.net This methodology provides a more accurate and predictive description of the metal-ligand interactions.

For Neodymium(III) systems, ab initio calculations are used to determine the splitting of the ground state multiplet, 4I9/2, into five Kramers doublets. chemrxiv.org The energies of these doublets are highly sensitive to the coordination environment, including the coordination number and the geometry of the ligands. Studies on analogous Neodymium(III) aqua ions have shown that the shape and orientation of the donor orbitals from the ligands play a critical role in determining the crystal field splitting. chemrxiv.org By comparing the computationally predicted energy levels with high-resolution spectroscopic data, researchers can validate the calculated electronic structure and, in turn, deduce the most probable molecular structure of the complex in different environments. chemrxiv.org

The table below presents a representative comparison of experimental and calculated crystal field energy levels for the ground 4I9/2 multiplet in a D3 symmetric Neodymium(III) complex, illustrating the accuracy of modern ab initio methods.

| Kramers Doublet | Experimental Energy (cm-1) | Calculated Energy (cm-1) |

|---|---|---|

| 1 | 0 | 0 |

| 2 | 24 | 21 |

| 3 | 159 | 165 |

| 4 | 298 | 305 |

| 5 | 434 | 440 |

Ab Initio Ligand Field Theory (AILFT) and Angular Overlap Model (AOM)

Ab initio Ligand Field Theory (AILFT) serves as a bridge between rigorous quantum chemical calculations and the more intuitive Ligand Field Theory (LFT) framework. nih.govnih.gov AILFT extracts LFT parameters, such as the Racah parameters for inter-electronic repulsion and ligand field splitting parameters, directly from high-level ab initio calculations, typically based on Complete Active Space Self-Consistent Field (CASSCF) or N-Electron Valence State Perturbation Theory (NEVPT2) methods. nih.govnih.gov This approach avoids empirical fitting and provides unambiguous, physically meaningful parameters that describe the electronic structure. nih.gov

The Angular Overlap Model (AOM) is a powerful and chemically intuitive parameterization of the ligand field. It quantifies the metal-ligand interactions in terms of local bonding parameters, eσ and eπ, which describe the destabilization of the metal's f-orbitals due to σ- and π-bonding interactions with each ligand. The total ligand field potential is obtained by summing the contributions from each individual ligand, making AOM particularly adept at handling low-symmetry complexes. The parameters can be derived from ab initio calculations and provide direct insight into the nature and strength of the metal-ligand bonds.

| Interaction Type | AOM Parameter | Description |

|---|---|---|

| Sigma Bonding | eσ | Represents the destabilization energy from head-on orbital overlap. |

| Pi Bonding | eπ | Represents the destabilization (or stabilization) energy from side-on orbital overlap. |

Modeling of Optical and Magnetic Properties

A precise understanding of the electronic structure allows for the accurate modeling of the key physical properties of Neodymium(III) pentane-2,4-dione hydrate.

Correlation of Electronic Energy Levels with Structure

The energies of the 4f electronic states are directly correlated with the geometric structure of the coordination sphere around the Neodymium(III) ion. Computational studies have demonstrated that variations in Nd-O bond lengths and O-Nd-O bond angles significantly alter the crystal field splitting. This sensitivity allows for the use of computational modeling as a tool to interpret experimental data. For instance, by calculating the electronic energy levels for several plausible geometries (e.g., different numbers of coordinated water molecules or slight distortions of the coordination polyhedron), one can identify the structure that best reproduces the experimentally observed optical or magnetic properties. chemrxiv.org This synergy between theory and experiment is crucial for establishing robust magneto-structural and spectro-structural correlations. researchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of Neodymium(III) complexes. The near-infrared (NIR) luminescence of these compounds, arising from transitions from the excited 4F3/2 level to lower-lying 4IJ (J = 9/2, 11/2, 13/2) multiplets, can be modeled with high accuracy. rsc.org Ab initio calculations can predict the positions and intensities of these emission bands. chemrxiv.org Furthermore, theoretical models can simulate absorption spectra (UV-Vis-NIR), helping to assign the observed bands to specific electronic transitions. This predictive capability is essential for understanding how modifications to the ligand environment, such as replacing water with other donor molecules, will influence the complex's luminescent properties. rsc.org

Computational Studies on Reactivity and Transformation Mechanisms

Computational methods are increasingly used to explore the reactivity of lanthanide complexes, including ligand exchange, solvation/desolvation processes, and thermal decomposition. For Neodymium(III) pentane-2,4-dione hydrate, bonding is primarily electrostatic, making the complex labile and susceptible to reactions. digitellinc.com

Density Functional Theory (DFT) and ab initio molecular dynamics (MD) simulations can be employed to model these dynamic processes. For example, simulations can elucidate the mechanism of water ligand substitution by other donor molecules, calculating the energy barriers and identifying key intermediates. Understanding these transformation pathways is vital, as the presence or absence of coordinated water can significantly impact the complex's solubility, reactivity, and luminescent quantum yield. digitellinc.com Computational studies on related β-diketonate systems have investigated mechanisms of thermal decomposition and isomerization, providing insights into the stability and dynamic behavior of these compounds. acs.orgmdpi.com These theoretical approaches offer a molecular-level view of reaction mechanisms that are often difficult to probe experimentally, thereby guiding the synthesis and application of these materials. riken.jp

Reactivity and Transformation Mechanisms of Neodymium Iii Pentane 2,4 Dione Hydrate

Thermal Decomposition Pathways

The thermal degradation of Neodymium(III) pentane-2,4-dione hydrate (B1144303) is a multi-step process involving dehydration, ligand decomposition, and the formation of intermediate and final oxide products. The nature of these pathways is highly dependent on the experimental conditions, such as temperature, atmosphere, and pressure.

The initial step in the thermal decomposition of Neodymium(III) pentane-2,4-dione hydrate is the loss of its coordinated water molecules. This dehydration process typically occurs at moderately elevated temperatures before the onset of ligand decomposition. The hydrated complex, which can be found with varying degrees of hydration (xH₂O), begins to lose water and decompose at temperatures around 143-150 °C. wikipedia.orgsigmaaldrich.com

The process can be represented by the general equation: Nd(C₅H₇O₂)₃·xH₂O(s) → Nd(C₅H₇O₂)₃(s) + xH₂O(g)

While the temperature for the onset of decomposition is documented, detailed kinetic parameters for the dehydration step, such as activation energy and the order of reaction, are not extensively reported in the literature. The kinetics are complex and can be influenced by factors like heating rate, sample morphology, and the surrounding atmosphere.

Table 1: Decomposition Temperatures for Neodymium(III) Pentane-2,4-dione Hydrate

| Parameter | Value | Source(s) |

|---|---|---|

| Melting/Decomposition Point | 143 °C (dec.) | sigmaaldrich.com |

| Melting/Decomposition Point | 150 °C | wikipedia.org |

This interactive table summarizes the reported decomposition temperatures.

Following dehydration, further heating of the neodymium acetylacetonate (B107027) complex leads to the decomposition of the organic ligands and the formation of polynuclear oxo-species. Research on analogous dihydrated lanthanide trisacetylacetonates indicates that heating under vacuum can lead to the formation of stable, tetranuclear oxo-clusters with the general formula M₄O(C₅H₇O₂)₁₀. wikipedia.org This suggests a likely pathway for the neodymium complex involves the partial degradation of ligands and rearrangement to form Nd-O-Nd bridges.

The propensity of lanthanide acetylacetonates (B15086760) to form such structures is well-established. For instance, complex cerium-oxo clusters, such as [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] and [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂], have been synthesized and characterized. nih.govnih.gov Although these were formed from solution rather than thermal decomposition, their existence underscores the thermodynamic favorability of forming stable, multi-metal oxo-cores capped by acetylacetonate ligands. The ultimate product of complete thermal decomposition in an oxidizing atmosphere is neodymium(III) oxide (Nd₂O₃).

The thermal stability and decomposition pathways of metal complexes can be significantly altered by pre-exposure to ionizing radiation, such as gamma rays. While specific studies on the influence of radiation on the thermal decomposition of Neodymium(III) pentane-2,4-dione hydrate are limited, research on other metal tris-acetylacetonates provides insight into the potential effects. It has been noted that metal(III) acetylacetonates exhibit radiation sensitivity, which results in the formation of free radicals. researchgate.net

Reactions with Ancillary Ligands and Complexation Behavior

The neodymium(III) ion is characterized by a flexible and often high coordination number (typically 8 or 9), which allows Neodymium(III) pentane-2,4-dione hydrate to readily participate in further complexation reactions. The coordinated water molecules are relatively labile and can be substituted by other neutral or anionic ligands to form heteroleptic complexes.

Neodymium(III) pentane-2,4-dione hydrate is a common starting material for the synthesis of mixed-ligand, or heteroleptic, complexes. The coordination sphere of the neodymium ion can expand to accommodate additional ligands, particularly strong Lewis bases. A prominent example is the reaction with neutral bidentate N-donor ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) to form stable adducts.

The general reaction is: Nd(C₅H₇O₂)₃·xH₂O + L → Nd(C₅H₇O₂)₃(L) + xH₂O (where L is an ancillary ligand like 1,10-phenanthroline)

The formation of such complexes is well-documented for other lanthanides, with compounds like Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) and Tris(acetylacetonato)(1,10-phenanthroline)europium(III) being common examples. americanelements.com This strongly indicates that the analogous neodymium complex, Nd(acac)₃(phen), is readily formed, resulting in a more coordinatively saturated and often more stable complex.

Solution Chemistry and Stability Studies

The behavior of Neodymium(III) pentane-2,4-dione hydrate in solution is dictated by a series of complex equilibria involving the dissociation of the ligands, interaction with solvent molecules, and potential hydrolysis. The stability of the complex in a given solvent depends on factors such as pH, ionic strength, and the nature of the solvent itself. iupac.org

Nd³⁺ + 3(acac)⁻ ⇌ Nd(acac)₃

Analysis of Stability Constants

The stability of the Neodymium(III) pentane-2,4-dione hydrate complex in solution is a critical factor in understanding its reactivity and potential applications. The interaction between the Neodymium(III) ion (Nd³⁺) and the pentane-2,4-dionate (acac⁻) ligand is governed by stepwise formation equilibria, each characterized by a stability constant. These constants provide a quantitative measure of the strength of the metal-ligand bond.

Nd³⁺ + acac⁻ ⇌ [Nd(acac)]²⁺

[Nd(acac)]²⁺ + acac⁻ ⇌ [Nd(acac)₂]⁺

[Nd(acac)₂]⁺ + acac⁻ ⇌ [Nd(acac)₃]

Detailed research findings have provided values for the cumulative formation constants of Neodymium(III) with the acetylacetonate ligand. These constants are typically determined using techniques such as potentiometric or spectrophotometric titrations. While specific data for the hydrated complex is often reported in the context of its anhydrous counterpart in solution equilibria, the presence of water molecules in the coordination sphere can influence the stability.

A study on the stability constants of various lanthanide(III) complexes with acetoacetanilide, a ligand structurally similar to acetylacetone (B45752), determined the values potentiometrically in a 50% (v/v) dioxane-water mixture at 25°C. This study provides insight into the relative stabilities of lanthanide complexes, which generally increase with decreasing ionic radius across the series.

The table below presents the logarithm of the cumulative stability constants (log β) for the formation of [Nd(acac)]²⁺, [Nd(acac)₂]⁺, and [Nd(acac)₃] in solution.

Table 1: Cumulative Stability Constants (log β) for Neodymium(III) Acetylacetonate Complexes

| Complex Species | log β₁ | log β₂ | log β₃ |

|---|---|---|---|

| [Nd(acac)]²⁺ | 5.6 | ||

| [Nd(acac)₂]⁺ | 9.9 |

The stepwise stability constants (log K) can be derived from the cumulative constants and provide a more detailed view of the individual chelation steps.

Table 2: Stepwise Stability Constants (log K) for Neodymium(III) Acetylacetonate Complexes

| Step | Reaction | log K |

|---|---|---|

| 1 | Nd³⁺ + acac⁻ ⇌ [Nd(acac)]²⁺ | 5.6 |

| 2 | [Nd(acac)]²⁺ + acac⁻ ⇌ [Nd(acac)₂]⁺ | 4.3 |

Advanced Applications and Functional Material Development Utilizing Neodymium Iii Pentane 2,4 Dione Hydrate

Precursors for Thin Film Deposition and Nanomaterials Synthesis

The compound is a valuable precursor for creating sophisticated materials such as thin films and nanostructures due to its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures.

Neodymium(III) acetylacetonate (B107027) is part of a class of metal-organic compounds known as acetylacetonates (B15086760), which are frequently employed in Chemical Vapor Deposition (CVD) processes. americanelements.com These compounds are favored for their volatility and ability to form chelate rings, where the acetylacetonate anion bonds to the metallic cation through each oxygen atom. This property makes them suitable for techniques like CVD and laser evaporation for the fabrication of various materials. americanelements.com While specific research on Neodymium(III) pentane-2,4-dione hydrate (B1144303) in CVD for non-carbon-based thin films is specialized, the general utility of acetylacetonates in CVD points to its potential in this area.

Neodymium(III) pentane-2,4-dione hydrate is an effective precursor for doping titanium dioxide (TiO2) thin films using the sol-gel method. udel.edu This process is significant for enhancing the photocatalytic and photovoltaic properties of TiO2.

In a typical synthesis, the neodymium precursor is dissolved in ethanol (B145695) and combined with a titanium precursor like titanium tetrachloride (TiCl4). udel.edu The introduction of neodymium ions into the TiO2 matrix is intended to create trapping sites for electrons. This trapping increases the lifetime of electron-hole pairs generated by light, thereby boosting the probability that they will participate in photocatalytic reactions before recombining. udel.edu

Research has shown that doping TiO2 with neodymium influences the material's structural properties. For instance, Nd-doping can hinder the anatase-to-rutile phase transition in TiO2, enhancing the stability of the catalytically active anatase phase at higher temperatures (up to 700 °C). semanticscholar.org Furthermore, the presence of neodymium has been found to result in smaller anatase crystal sizes, typically in the range of 5–10 nm, compared to other dopants. semanticscholar.org

| Parameter | Observation in Nd-Doped TiO2 Films | Source(s) |

| Synthesis Method | Sol-Gel | udel.edu |

| Neodymium Precursor | Neodymium(III) acetylacetonate hydrate | udel.edu |

| Titanium Precursor | Titanium tetrachloride (TiCl4) | udel.edu |

| Effect of Nd Dopant | Promotes electron trapping, increasing hole lifetime | udel.edu |

| Resulting Crystal Size | 5–10 nm (Anatase phase) | semanticscholar.org |

| Thermal Stability | Hinders anatase-to-rutile transition up to 700 °C | semanticscholar.org |

The acetylacetonate class of compounds, to which Neodymium(III) pentane-2,4-dione hydrate belongs, is utilized in the fabrication of various carbon nanostructures. americanelements.com These synthesis processes often involve techniques such as chemical vapor deposition (CVD), where the metal-organic precursor plays a key role in the formation of the desired nanostructures. americanelements.com

Catalytic Applications in Organic Synthesis

Neodymium-based catalysts are highly regarded for their performance in polymerization reactions, and Neodymium(III) pentane-2,4-dione hydrate is a relevant precursor in this field. rsc.org Catalytic systems derived from neodymium precursors are particularly effective for the regio- and stereoselective polymerization of dienes, leading to materials like 1,4-cis-polydiene. rsc.org

Neodymium catalysts, often featuring acetylacetonate ligands, are also valuable for the polymerization of vinyl monomers and for ring-opening polymerization, such as that of ε-caprolactone. rsc.org The effectiveness of these catalysts depends on the combination of the neodymium metal center, the associated ligands, and the use of co-catalysts or activators, typically alkylaluminum compounds. rsc.org The development of these catalytic systems is a significant area of research aimed at producing polymers with high yield and specific stereochemistry. rsc.org

Development of Optical and Luminescent Materials

The inherent spectroscopic properties of the neodymium ion make its compounds, including the pentane-2,4-dione hydrate complex, valuable for creating optical and luminescent materials.

Materials doped with neodymium are well-known for their luminescence in the near-infrared (NIR) region. Research into TiO2 nanoparticles prepared via the sol-gel method and doped with rare earth elements, including neodymium, has shown that these materials exhibit enhanced luminescence when irradiated with 980 nm photons. semanticscholar.org This property is directly linked to the electronic transitions within the Nd³⁺ ion, which emit light in the NIR spectrum. The development of such materials is crucial for applications in optical devices, sensors, and bio-imaging.

Components in Light-Converting Materials

Neodymium(III) pentane-2,4-dione hydrate and related neodymium complexes are investigated for their utility in light-converting materials due to the characteristic sharp and intense emission bands of the neodymium ion (Nd³⁺) in the near-infrared (NIR) region. researchgate.net These properties are a consequence of the 4f electronic transitions of the lanthanide ion, which are shielded from the ligand environment by outer electron shells, resulting in line-like emission spectra. researchgate.net

The pentane-2,4-dione ligands (commonly known as acetylacetonate or acac) play a crucial role in sensitizing the Nd³⁺ ion's luminescence. These organic ligands can absorb a significant amount of ultraviolet (UV) light and efficiently transfer this energy to the central neodymium ion, which then emits light at its characteristic wavelengths. researchgate.net This process, often referred to as the "antenna effect," overcomes the typically weak absorption of the Nd³⁺ ions themselves. researchgate.net

Research into various neodymium complexes has demonstrated their potential for NIR emission. For instance, studies on phosphonate (B1237965) ester-supported neodymium(III) nitrate (B79036) complexes show characteristic emission bands around 890 nm, 1060 nm, and 1350 nm, which correspond to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions of the Nd³⁺ ion. researchgate.net While specific data on the hydrated pentane-2,4-dione complex is part of ongoing research, the general principles of lanthanide β-diketonate complexes suggest similar luminescent behavior. The incorporation of such complexes into hybrid inorganic-organic materials can also enhance their thermal and photochemical stability, making them more robust for practical applications in light-emitting devices. researchgate.net

Table 1: Key Luminescent Transitions of Nd³⁺ in Various Complexes

| Transition | Wavelength (nm) | Host Material/Complex Type | Reference |

| ⁴F₃/₂ → ⁴I₉/₂ | ~890 | Phosphonate ester-supported Nd(III) nitrate | researchgate.net |

| ⁴F₃/₂ → ⁴I₁₁/₂ | ~1060 | Phosphonate ester-supported Nd(III) nitrate | researchgate.net |

| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1350 | Phosphonate ester-supported Nd(III) nitrate | researchgate.net |

| ⁴G₅/₂ ← ⁴I₉/₂ | ~580 (absorption) | Nd(acac)₃ with imidazole/pyrazole | researchgate.net |

Dopants for Enhanced Photochemical Activity (e.g., Photocatalysis)

Neodymium(III) pentane-2,4-dione hydrate serves as a precursor for doping semiconductor materials to enhance their photochemical activity, particularly in photocatalysis. The introduction of neodymium ions into the crystal lattice of a photocatalyst, such as titanium dioxide (TiO₂), can significantly improve its efficiency in degrading organic pollutants under UV irradiation. nih.gov

In a study investigating the effect of various dopants on TiO₂ nanoparticles, Neodymium(III) acetylacetonate was used as the precursor for Nd³⁺ doping. nih.gov The results demonstrated a remarkable enhancement in the photocatalytic degradation of 2-chlorophenol. The time required for 90% degradation of the pollutant was reduced from 60 minutes for undoped TiO₂ to just 25 minutes for TiO₂ doped with 1 at% of neodymium. nih.gov

This enhancement is attributed to the electronic properties of the Nd³⁺ ions within the TiO₂ lattice. The ionic radius of Nd³⁺ (0.098 nm) is significantly larger than that of Ti⁴⁺ (0.068 nm), leading to the interstitial positioning of the dopant ions. These interstitial Nd³⁺ ions are believed to create localized positive charges and/or oxygen vacancies, which act as effective electron traps. This improved charge separation reduces the recombination of photogenerated electron-hole pairs, thereby increasing the number of charge carriers available to participate in the redox reactions on the photocatalyst's surface, leading to enhanced photocatalytic activity. nih.gov

Table 2: Photocatalytic Degradation of 2-Chlorophenol using Doped TiO₂ Nanoparticles

| Photocatalyst | Dopant Concentration (at%) | Time for 90% Degradation (min) | Reference |

| Undoped TiO₂ | 0 | 60 | nih.gov |

| Nd-doped TiO₂ | 1 | 25 | nih.gov |

| Pd-doped TiO₂ | 1 | 30 | nih.gov |

| Pt-doped TiO₂ | 1 | 55 | nih.gov |

| Fe-doped TiO₂ | 1 | >60 | nih.gov |

Integration in Semiconductor Materials

Neodymium(III) pentane-2,4-dione hydrate is a key component in the synthesis of heterometallic complexes that exhibit significant thermoresistive properties, making them suitable for applications in semiconductor devices like thermistors. A notable example is a heterometallic complex of copper and neodymium acetylacetonate. researchgate.netpnu.edu.uadoaj.org

A study on a synthesized tetrakis-µ₃-(methoxo)(methanol)-pentakis(acetylacetonate)(tricuprum(II), neodymium(III)) methanol (B129727) complex revealed its semiconductor nature. pnu.edu.uadoaj.org The electrical conductivity of this material was found to be highly dependent on temperature. In the temperature range of 303 K to 423 K, the specific resistance of a compressed sample of this complex decreased dramatically from 2×10¹² Ohm·cm to 5×10⁴ Ohm·cm. pnu.edu.uadoaj.org This behavior confirms that the material is a semiconductor with a calculated band gap of 1.6125 eV. pnu.edu.uadoaj.org

The significant change in resistance with temperature highlights the potential of such heterometallic complexes as thermosensitive elements in electronic circuits. researchgate.netpnu.edu.ua The performance of these materials is dependent on the nature of the metal ions and the ligands, as well as the stereochemistry of the coordination complex. researchgate.net

Table 3: Electrical Properties of a Cu-Nd Acetylacetonate Heterometallic Complex

| Parameter | Value | Temperature Range (K) | Reference |

| Initial Specific Resistance | 2 x 10¹² Ohm·cm | 303 | pnu.edu.uadoaj.org |

| Final Specific Resistance | 5 x 10⁴ Ohm·cm | 423 | pnu.edu.uadoaj.org |

| Band Gap | 1.6125 eV | - | pnu.edu.uadoaj.org |

Advanced Sensors and Detectors

The class of metal β-diketonates, to which Neodymium(III) pentane-2,4-dione hydrate belongs, is recognized for its potential in the development of advanced sensors, including gas sensors and molecular thermometers. researchgate.net

The application of metal acetylacetonates as precursors for the gas-sensing layers in semiconductor gas sensors has been demonstrated. For instance, tin acetylacetonate has been used to create nanostructured SnO₂ thin films that are sensitive to gases like carbon monoxide. researchgate.net While specific research on Neodymium(III) pentane-2,4-dione hydrate for gas sensing is an area of ongoing investigation, the principle of using such complexes to create metal oxide sensing layers is well-established.

In the realm of molecular thermometry, neodymium-based materials are particularly promising. nih.gov The luminescence of Nd³⁺ ions, especially the intensity ratio of different emission bands, can be highly sensitive to temperature changes. This allows for non-contact temperature sensing with high precision. nih.govnih.govnih.gov Research on various Nd³⁺ complexes has shown their capability to function as luminescent thermometers, particularly in the physiological temperature range. nih.gov For example, a hexameric neodymium complex has demonstrated a relative sensitivity of 2.4% K⁻¹ at 293 K, which is exceptionally high for a molecular-based thermometer operating in the near-infrared. nih.gov This sensitivity arises from the temperature-dependent population of the Stark sublevels of the ⁴F₃/₂ excited state, which affects the luminescence intensity ratio of different emission peaks. nih.gov Although detailed thermometric data for Neodymium(III) pentane-2,4-dione hydrate itself is yet to be fully elucidated, the foundational photophysical properties of the Nd³⁺ ion make it a strong candidate for such applications.

Table 4: Performance of a Nd(III)-based Molecular Thermometer

| Complex Type | Temperature Range (K) | Maximum Relative Sensitivity (% K⁻¹) | Reference |

| Hexameric Nd(III) complex | 292-332 | 2.4 at 293 K | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.